N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring two aromatic moieties: a 3,4-dimethoxyphenyl group and a 4-(dimethylamino)phenyl group, linked via an oxalamide bridge.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-27(2)19-8-5-17(6-9-19)20(28-11-13-33-14-12-28)16-25-23(29)24(30)26-18-7-10-21(31-3)22(15-18)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOFDRCBYWDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-Dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.437 g/mol
- IUPAC Name : this compound
The compound features two aromatic rings linked through an oxalamide bridge, with a dimethoxy group on one phenyl ring and a dimethylamino group on the other. This unique structural arrangement is believed to contribute to its diverse biochemical properties.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, related compounds have shown significant promise in various biomedical applications. The following sections summarize relevant findings from studies on similar compounds and potential biological mechanisms.
- Protein-Ligand Interactions : Compounds with similar structures often interact with proteins and enzymes, influencing biological pathways such as cell signaling and metabolic processes. The presence of dimethylamino groups typically enhances binding affinity to target biomolecules.
- Enzyme Modulation : Analogous compounds have been identified as histone deacetylase (HDAC) inhibitors, which play critical roles in gene regulation and are implicated in cancer progression. This suggests that this compound may exhibit similar properties.
- Cytotoxicity Profiles : Preliminary studies indicate that compounds with structural similarities may show varying degrees of cytotoxicity against cancer cell lines. Further research is needed to evaluate the specific cytotoxic effects of this compound.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Observed Biological Activity |
|---|---|---|---|
| N1-(3,4-Dimethoxyphenyl)-N2-(4-fluorophenyl)oxalamide | C24H32FN5O2 | Contains fluorine; potential HDAC inhibitor | Significant anticancer effects against myelodysplastic syndrome |
| N1-(3,4-Dimethoxyphenyl)-N2-(2-hydroxyethyl)oxalamide | C20H25N3O5 | Hydroxyl group addition; enhanced solubility | Promising interactions with biological targets |
| N1-(2-chlorophenyl)-N2-(2-(4-dimethylamino)phenyl)-2-morpholinoethyl oxalamide | C21H26ClN3O4 | Chlorine substitution; varied pharmacological profile | Modulates enzyme activity in vitro |
Case Studies
- Anticancer Potential : A study focusing on structurally related oxalamides demonstrated their efficacy in inhibiting HDAC activity, leading to apoptosis in cancer cells. This finding suggests that this compound may also possess similar anticancer properties, warranting further investigation into its therapeutic applications.
- Cell Culture Studies : Investigations utilizing cell cultures have shown that compounds with similar molecular frameworks can significantly affect cell viability and proliferation rates. The need for detailed assays to evaluate the specific effects of this compound on various cell lines is crucial for understanding its potential applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the oxalamide class, which shares a common core structure (N1-aryl-N2-substituted ethyl oxalamide). Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives
Key Observations
Structural Impact on Bioactivity: Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and metabolic turnover. For example, the 3,4-dimethoxyphenyl group in the target compound may increase hydrophilicity compared to halogenated analogs like 1c . Heterocyclic Moieties: Pyridine or morpholine rings (e.g., in No. 2225 and the target compound) improve binding to biological targets via hydrogen bonding or π-π interactions .
Lower NOEL values (e.g., 8 mg/kg bw/day for No. 1769 vs. 100 mg/kg bw/day for No. 1768) correlate with increased alkylation or methylation, suggesting substituent-driven toxicity .
Metabolic Pathways: Oxalamides generally undergo hydrolysis of the amide bond, followed by oxidation of aromatic rings or alkyl chains. For instance, No. 2225 is rapidly metabolized via oxidative dealkylation, a pathway likely shared by the target compound due to its morpholinoethyl group .
Physicochemical Properties: The morpholinoethyl group in the target compound may confer better aqueous solubility compared to pyridin-2-yl ethyl analogs (e.g., No. 1768), which rely on pyridine’s inherent polarity .
Q & A
How can researchers optimize the synthetic yield of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide?
Advanced Research Focus:
The synthesis of oxalamide derivatives often involves coupling reactions between amines and oxalyl chloride intermediates. For example, in analogous compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17), yields were improved to 35% by controlling reaction stoichiometry and temperature during the oxalyl chloride coupling step . Key strategies include:
- Pre-activation of amines with bases like triethylamine to enhance nucleophilicity.
- Stepwise purification using silica gel chromatography to isolate intermediates, reducing side reactions.
- Monitoring dimerization (e.g., 23% dimer observed in compound 16 ) via HPLC or TLC to adjust reaction times.
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR can resolve methoxy, morpholino, and dimethylamino groups. For instance, in compound 17, methoxy protons resonate at δ 3.7–3.8 ppm, while aromatic protons appear between δ 6.5–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass confirmation (e.g., [M+H] for compound 18: 343.1652 Da ).
- Infrared Spectroscopy : Amide C=O stretches (~1650–1700 cm) and morpholine C-O-C bands (~1100 cm) validate functional groups.
How can researchers address solubility challenges in biological assays for this lipophilic oxalamide derivative?
Advanced Research Focus:
The compound’s low solubility (>61.3 µg/mL in some oxalamides ) can hinder in vitro studies. Strategies include:
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO) to maintain solubility without denaturing proteins.
- Nanoparticle formulation : Lipid-based carriers (e.g., liposomes) improve bioavailability, as demonstrated for structurally similar adamantyl-oxalamides .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the morpholino or dimethylamino moieties while preserving activity.
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Advanced Research Focus:
SAR studies require systematic modification and bioactivity profiling:
- Core modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic rings (e.g., pyridyl in compound 2225 ) to assess electronic effects.
- Side-chain variations : Compare morpholinoethyl with piperazinyl or thiomorpholino groups (see analogous compounds in ).
- Enzymatic assays : Test inhibition of targets like soluble epoxide hydrolase (sEH), where adamantyl-oxalamides showed IC values <10 nM .
How should researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?
Advanced Research Focus:
Contradictions may arise from assay variability or impurity profiles. Solutions include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dimerization in compound 16 ), which may skew activity data.
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., JECFA reports ) and exclude non-GLP-compliant sources.
What computational tools are effective for predicting the binding mode of this compound to protein targets?
Advanced Research Focus:
- Molecular docking : Software like AutoDock Vina can model interactions with targets (e.g., cytochrome P450 4F11 ). Validate docking poses with MD simulations.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the oxalamide core) using tools like Schrödinger’s Phase.
- QSAR models : Train models on analogs (e.g., Edoxaban derivatives ) to predict bioactivity and guide synthesis.
How can researchers mitigate oxidative degradation of the dimethylamino and morpholino groups during storage?
Basic Research Focus:
- Storage conditions : Use amber vials under inert gas (N or Ar) at –20°C to slow oxidation.
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to solid samples.
- Degradation monitoring : Track N-oxide formation via LC-MS (e.g., m/z +16 Da shifts ).
What strategies validate the selectivity of this compound against off-target receptors?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
